Product packaging for 2-Fluoro-4-(hydroxymethyl)phenol(Cat. No.:CAS No. 96740-93-1)

2-Fluoro-4-(hydroxymethyl)phenol

Cat. No.: B3043981
CAS No.: 96740-93-1
M. Wt: 142.13 g/mol
InChI Key: WDJLSXGVBBNQNJ-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Phenols within Organic Chemistry Scholarship

Fluorinated phenols are a class of organic compounds that have become increasingly important in organic chemistry. The inclusion of fluorine atoms into phenol's molecular structure can dramatically alter its physical, chemical, and biological properties compared to its non-fluorinated counterparts. ontosight.ai The high electronegativity of fluorine can influence the acidity of the phenolic hydroxyl group, making it a better hydrogen bond donor. brighton.ac.uk This enhanced hydrogen bond-donating capability is a significant factor in the formation of stable, ordered molecular networks. brighton.ac.uk

The introduction of fluorine can also enhance a molecule's metabolic stability and lipophilicity, which are crucial properties in the development of new drugs. ontosight.aiacs.org The carbon-fluorine bond is exceptionally strong, which can make the compound more resistant to metabolic degradation. acs.org Furthermore, fluorination is a strategy employed to fine-tune the electronic properties of molecules, which can be critical for their intended applications. acs.org Research has shown that fluorinated phenols can exhibit enhanced antimicrobial activity and are valuable as monomers or additives in polymer chemistry to modify thermal and chemical resistance. ontosight.ai

Significance of Hydroxymethyl Functionality in Phenolic Systems

The hydroxymethyl group (–CH₂OH) is a key functional group that, when attached to a phenol (B47542) ring, creates hydroxymethylphenols. ontosight.ai This functional group significantly influences the reactivity of the phenolic system. It provides a site for a variety of chemical transformations, such as oxidation to a carboxylic acid or reduction to a methyl group. The hydroxymethyl group is also crucial in the synthesis of phenolic resins, where it reacts with other phenol molecules to form methylene (B1212753) and ether bridges, leading to cross-linked polymers with high thermal stability and chemical resistance. wikipedia.org

In the context of medicinal chemistry, the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets, which can be crucial for a compound's therapeutic effect. Its presence can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially improved biological activities. ontosight.ai

Role of 2-Fluoro-4-(hydroxymethyl)phenol as a Versatile Chemical Synthon

This compound is considered a versatile chemical synthon, which is a building block used in the synthesis of more complex molecules. rsc.org Its utility stems from the presence of multiple reactive sites that can be selectively targeted. For instance, the hydroxymethyl group can be oxidized to form a carboxylic acid, while the fluorine atom can be substituted by other nucleophiles under specific reaction conditions.

A notable application of this compound is in the synthesis of linkers for solid-phase synthesis, a technique widely used in the creation of peptides and other complex organic molecules. For example, a derivative, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, has been synthesized and used as a linker that can be cleaved under mild acidic conditions. rsc.org This demonstrates the potential of this compound derivatives to facilitate the construction of complex biomolecules. rsc.org

The combination of the fluoro, hydroxyl, and hydroxymethyl groups in a single molecule provides a unique platform for creating a wide array of new chemical entities with tailored properties for various applications in research and development.

Chemical Properties and Reactions

PropertyDescription
Oxidation The hydroxymethyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate.
Reduction The compound can be reduced to 2-fluoro-4-methylphenol (B1362316) through catalytic hydrogenation.
Substitution The fluorine atom can be replaced by other nucleophiles under appropriate reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FO2 B3043981 2-Fluoro-4-(hydroxymethyl)phenol CAS No. 96740-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJLSXGVBBNQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299208
Record name 3-Fluoro-4-hydroxybenzenemethanol
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Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96740-93-1
Record name 3-Fluoro-4-hydroxybenzenemethanol
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Record name 3-Fluoro-4-hydroxybenzenemethanol
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Record name 2-fluoro-4-(hydroxymethyl)phenol
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Advanced Synthetic Methodologies for 2 Fluoro 4 Hydroxymethyl Phenol and Its Derivatives

Strategic Approaches in Carbon-Fluorine Bond Formation within Phenolic Frameworks

The introduction of a fluorine atom onto a phenolic ring is a critical step in the synthesis of 2-Fluoro-4-(hydroxymethyl)phenol. This transformation can be achieved through several methods, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing fluorophenols, this often involves the displacement of a leaving group, such as a nitro or halo group, by a fluoride (B91410) ion. For SNAr to be effective, the aromatic ring must be substituted with strong electron-withdrawing groups at positions ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org While direct fluorination of a phenol (B47542) precursor to this compound via SNAr is not a common route due to the electron-donating nature of the hydroxyl group, this strategy is relevant in the synthesis of fluorinated precursors. For instance, a suitably substituted nitrobenzene (B124822) derivative can undergo SNAr to introduce the fluorine atom before the nitro group is converted to a hydroxyl group.

Recent advancements have explored the use of photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr-type reactions. nih.gov This approach utilizes a photocatalyst to generate a radical cation from the fluoroarene, making it more susceptible to nucleophilic attack. nih.gov This method has been successfully applied to a variety of nucleophiles, including carboxylic acids and amines, on electron-neutral and electron-rich fluoroarenes. nih.gov

Deoxyfluorination Protocols for Hydroxymethyl Groups

Deoxyfluorination is a process that replaces a hydroxyl group with a fluorine atom. While this subsection title refers to the hydroxymethyl group, the primary focus for synthesizing the parent compound is the deoxyfluorination of phenols to create the C-F bond on the aromatic ring. wur.nl Reagents like PhenoFluor™ have been developed for the direct deoxyfluorination of phenols. wur.nlorganic-chemistry.orgnih.gov This method is often operationally simple and can be performed on a multigram scale. organic-chemistry.orgnih.gov The mechanism is thought to involve the activation of the phenolic hydroxyl group, followed by nucleophilic attack by a fluoride source. organic-chemistry.org Hydrogen bonding, which typically reduces the nucleophilicity of fluoride in other fluorination reactions, appears to be crucial for the success of this method. organic-chemistry.org

Transition-metal-assisted methods have also emerged for the deoxyfluorination of phenols. researchgate.net For example, ruthenium-mediated deoxyfluorination allows for the conversion of readily available phenols into aryl fluorides under mild conditions, tolerating moisture and an ambient atmosphere. researchgate.net These methods are particularly valuable for the synthesis of complex molecules and for radiolabeling with fluorine-18 (B77423) for positron emission tomography (PET). researchgate.netnih.gov

Functional Group Interconversions and Orthogonal Protection Strategies

The synthesis of this compound often involves the manipulation of other functional groups on the aromatic ring. This requires careful planning and the use of protective groups to ensure that reactions occur at the desired location.

Reductive Transformations of Carboxylic Acid Precursors

A common and efficient route to this compound involves the reduction of a corresponding carboxylic acid precursor, namely 3-fluoro-4-hydroxybenzoic acid. This starting material can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation. sigmaaldrich.comprepchem.com The reduction of the carboxylic acid to the primary alcohol can be achieved using powerful reducing agents.

A typical procedure involves the reduction of 3-fluoro-4-hydroxybenzoic acid with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This method selectively reduces the carboxylic acid to a hydroxymethyl group while leaving the phenolic hydroxyl and the fluorine atom intact. It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the highly reactive LiAlH₄.

PrecursorReagentSolventProduct
3-Fluoro-4-hydroxybenzoic acidLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)This compound

Chemoselective Modification of Hydroxyl Functionalities

In multi-step syntheses involving molecules with multiple hydroxyl groups, such as the phenolic and benzylic hydroxyls in this compound, chemoselective protection is essential. nih.gov This allows for the modification of one hydroxyl group while the other remains unchanged.

Silyl (B83357) ethers are commonly used as protecting groups for alcohols due to their ease of formation and removal. masterorganicchemistry.com For instance, the phenolic hydroxyl group can be selectively protected as a silyl ether, allowing for subsequent reactions on the hydroxymethyl group. A notable example is the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which serves as a protecting group for other alcohols and is stable to oxidizing conditions. nih.govconsensus.app This protecting group can be introduced as a benzyl (B1604629) bromide and later removed using tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The choice of silylating agent and reaction conditions can influence the selectivity of the protection step. masterorganicchemistry.com The differential reactivity of the phenolic and benzylic alcohols allows for selective protection and deprotection, a key strategy in the synthesis of more complex derivatives. masterorganicchemistry.comnih.govconsensus.app

Multi-Step Synthetic Sequences and Linker Preparation

The synthesis of this compound and its derivatives often requires a multi-step approach that combines the aforementioned strategies. rsc.org A representative synthesis starts from a commercially available fluorinated benzoic acid derivative.

A plausible multi-step sequence is as follows:

Esterification: 3-Fluoro-4-hydroxybenzoic acid is first esterified to protect the carboxylic acid and prevent its reaction with the reducing agent in the subsequent step.

Reduction: The resulting ester is then reduced to the corresponding benzyl alcohol using a reducing agent like LiAlH₄.

Deprotection (if necessary): If the phenolic hydroxyl group was protected during the synthesis, a final deprotection step is required to yield this compound.

Synthesis of Phenoxyacetic Acid Linkers

The synthesis of phenoxyacetic acid linkers derived from fluorinated phenols is a sophisticated process often employed in solid-phase organic synthesis. A notable example is the preparation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, a linker designed for its utility in the solid-phase synthesis of peptides and glycopeptides, which can be monitored by gel-phase 19F NMR spectroscopy. rsc.org

The synthesis of this complex linker is a multi-step process. A key strategy involves leveraging nucleophilic aromatic substitution reactions on a highly fluorinated starting material. The synthesis of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid was accomplished in seven steps, starting from 2,4,5-trifluorobenzonitrile. rsc.org This multi-step sequence highlights the intricate chemical transformations required to introduce the desired functional groups with correct regiochemistry.

The resulting linker, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, is particularly valuable because it facilitates the cleavage of attached molecules, such as peptides, under mild acidic conditions. For instance, a peptide synthesized on a solid support using this linker could be cleaved using 20% trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) in just 30 minutes. rsc.org This is a significant improvement over other linkers that may require harsher conditions, such as 90% TFA at elevated temperatures. rsc.org

Further applications have demonstrated that a resin-bound peptide attached via this type of linker can be successfully glycosylated using a thioglycoside donor activated with N-iodosuccinimide and trifluoromethanesulfonic acid. rsc.org Subsequent cleavage and deprotection steps yield the target glycopeptide. rsc.org

Sequential Reaction Optimization and Yield Analysis

The table below summarizes the key outcome of the synthesis.

ProductStarting MaterialNumber of StepsOverall Yield
2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid2,4,5-trifluorobenzonitrile729% rsc.org

This yield analysis underscores the complexity of synthesizing functionalized aromatic linkers. Each step in the sequence presents challenges in terms of reactivity, selectivity, and purification, all of which impact the final product yield. The development of such synthetic routes is a balance between the number of steps and the robustness of each individual transformation.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 2-Fluoro-4-(hydroxymethyl)phenol, providing detailed information about the chemical environment of each nucleus.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular framework of this compound.

¹H NMR Analysis: In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of this compound exhibit distinct signals. A doublet can be observed around δ 6.95 ppm, corresponding to the proton at position 6 (H-6), with a coupling constant (J) of 8.4 Hz due to coupling with the adjacent H-5. The proton at position 5 (H-5) appears as a doublet of doublets around δ 6.82 ppm, with coupling constants of 2.4 Hz and 8.4 Hz, arising from couplings to H-6 and the fluorine atom, respectively. The benzylic protons of the hydroxymethyl group (-CH₂OH) typically present as a singlet at approximately δ 4.63 ppm. A broad singlet, often observed around δ 2.51 ppm, is assigned to the hydroxyl proton (-OH) of the hydroxymethyl group. The phenolic hydroxyl proton signal can also be observed, though its chemical shift can be variable.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the fluorine (C-2) shows a large coupling constant due to the directly bonded fluorine, appearing as a doublet with a J-value of around 245 Hz at approximately δ 152.1 ppm. The other carbon signals are assigned based on their chemical shifts and substitution patterns. docbrown.info The carbon bearing the hydroxyl group (C-1) resonates around δ 155.2 ppm, while the other aromatic carbons and the hydroxymethyl carbon appear at their characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-5 6.82 (dd, J = 2.4, 8.4 Hz) -
H-6 6.95 (d, J = 8.4 Hz) -
-CH₂OH 4.63 (s) -
-OH 2.51 (br s) -
C-1 - 155.2
C-2 - 152.1 (d, J = 245 Hz)

Data sourced from commercially available spectral data.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, a cross-peak between the signals at δ 6.95 (H-6) and δ 6.82 (H-5) would confirm their ortho relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show a correlation between the proton signal at δ 4.63 and the corresponding carbon of the hydroxymethyl group, as well as correlations between the aromatic proton signals and their directly attached carbon atoms. columbia.eduyoutube.com

While not directly on this compound itself, the principles of gel-phase ¹⁹F NMR spectroscopy are highly relevant for monitoring reactions involving fluorinated compounds on solid supports. This technique is a powerful tool in solid-phase organic synthesis. nih.govacs.org By incorporating a fluorine label, such as in a fluorinated linker or protecting group, the progress of a reaction can be monitored in real-time without the need to cleave the molecule from the resin. nih.govacs.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, allowing for the clear distinction between starting materials, intermediates, and products. nih.gov Resins with poly(ethylene glycol) chains have been found to provide favorable spectral quality for gel-phase ¹⁹F NMR. nih.gov This technique allows for quantitative assessment of reaction yields and kinetics on the solid phase. acs.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, broadened due to hydrogen bonding. libretexts.org Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹. The C-O stretching vibration of the phenolic group is expected in the region of 1260-1180 cm⁻¹, while the C-O stretch of the primary alcohol would be around 1050 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range. researchgate.netresearchgate.net

Raman Spectroscopy: The Raman spectrum would also show characteristic bands for the aromatic ring and the functional groups. The symmetric breathing mode of the benzene (B151609) ring is often a strong and sharp peak in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (Phenol, Alcohol) Stretching 3500-3200 (broad, strong)
C-H (Aromatic) Stretching 3100-3000
C=C (Aromatic) Stretching 1600-1450
C-O (Phenol) Stretching 1260-1180
C-F Stretching 1250-1020

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe π → π* transitions of the benzene ring. The presence of the hydroxyl and fluoro substituents will influence the position and intensity of these absorption maxima. Typically, phenols show two main absorption bands, one around 270-280 nm and another at a shorter wavelength, around 210-220 nm. The exact positions of these bands can be influenced by the solvent polarity.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Hydroxymethyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying phenolic compounds. spectroscopyonline.comkarazin.ua DFT calculations allow for the precise determination of molecular geometries, spectroscopic properties, and electronic characteristics.

The geometry of 2-Fluoro-4-(hydroxymethyl)phenol is defined by the orientation of its hydroxyl and hydroxymethyl substituents on the fluorinated benzene (B151609) ring. Conformational analysis, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G**), is crucial to identify the most stable spatial arrangements of the molecule. researchgate.net

For this compound, the key degrees of freedom are the rotation around the C-O bonds of both the phenolic and alcohol groups and the rotation around the C-C bond connecting the hydroxymethyl group to the ring. The primary conformers are determined by the orientation of the phenolic O-H bond relative to the ortho-fluorine atom. Similar to 2-fluorophenol (B130384), it can exist in cis and trans forms, where the O-H bond points towards or away from the fluorine, respectively. researchgate.net The cis conformer of 2-fluorophenol is generally found to be the lowest energy state, suggesting a potential stabilizing interaction. researchgate.net

Furthermore, the orientation of the hydroxymethyl group is critical. The crystal structure of the related 4-(hydroxymethyl)phenol shows that the hydroxymethyl carbon and the phenol (B47542) oxygen lie within the plane of the aromatic ring. researchgate.netnih.gov For this compound, the most stable conformation would likely be one that maximizes favorable intramolecular hydrogen bonding, for instance, between the phenolic hydroxyl group and the oxygen of the hydroxymethyl group, which would influence the rotational position of the -CH₂OH group.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Vibrational Frequencies: Theoretical vibrational analysis provides a complete set of vibrational modes and their corresponding frequencies (infrared and Raman). These calculations are invaluable for assigning experimental spectra. While experimental data for the title compound is scarce, the expected vibrational frequencies can be estimated based on DFT studies of similar molecules like phenol and 2-fluorophenol. researchgate.netijaemr.com The table below presents a list of predicted fundamental vibrational frequencies and their assignments for this compound, based on established data for related compounds.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(O-H)~3600Phenolic O-H Stretch
ν(O-H)~3550Hydroxymethyl O-H Stretch
ν(C-H)~3100-3000Aromatic C-H Stretch
ν(C-H)~2950Methylene (B1212753) C-H Stretch
ν(C=C)~1600-1450Aromatic Ring Stretching
δ(O-H)~1350Phenolic O-H In-plane Bend
ν(C-O)~1250Phenolic C-O Stretch
ν(C-F)~1200C-F Stretch
ν(C-O)~1050Hydroxymethyl C-O Stretch
γ(C-H)~900-750Aromatic C-H Out-of-plane Bend

Note: These are estimated frequencies based on DFT calculations for analogous compounds like phenol and 2-fluorophenol. Actual values may vary.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. karazin.ua

For a molecule like this compound, DFT calculations would reveal that the HOMO is primarily localized on the electron-rich phenol ring and the oxygen atoms, while the LUMO is distributed over the aromatic system's antibonding π* orbitals. nih.gov A study on the related 2,6-dichloro-4-fluoro phenol using DFT (B3LYP/6-311+G(d,p)) found a HOMO-LUMO energy gap that indicates a stable molecular structure. karazin.ua

The distribution of electron density can be quantified using population analysis methods like Mulliken charge analysis. This reveals the partial atomic charges, highlighting the electrophilic and nucleophilic sites within the molecule. As expected, the high electronegativity of fluorine and oxygen results in these atoms bearing significant negative partial charges, while the hydrogen atoms of the hydroxyl groups and the carbon atom attached to fluorine are more electropositive.

Atom Hypothetical Mulliken Charge (e)
F-0.25
O (phenolic)-0.60
H (phenolic)+0.45
O (hydroxymethyl)-0.55
H (hydroxymethyl)+0.43
C (ring)Varies based on position

Note: This table represents hypothetical charge values based on general principles and data from similar fluorinated phenols calculated via DFT. karazin.ua The exact values would require specific calculations for the title compound.

Quantum Chemical Modeling of Intramolecular Interactions

The substitution pattern of this compound allows for a complex network of intramolecular interactions that dictate its conformational preferences and properties.

A key feature of this compound is the potential for multiple intramolecular hydrogen bonds.

O-H···F Interaction: The interaction between the phenolic hydroxyl group and the ortho-fluorine atom is a topic of considerable scientific debate. While the cis conformation of 2-fluorophenol is energetically preferred, theoretical and spectroscopic studies suggest that a classical intramolecular hydrogen bond is either very weak or non-existent. rsc.orgacs.org Some studies attribute the stability of the cis form to favorable dipole-dipole interactions rather than a true hydrogen bond, as analysis based on the quantum theory of atoms in molecules does not find a bond critical point between the hydrogen and fluorine. nih.gov

O-H···O Interactions: More significant intramolecular hydrogen bonds are expected to involve the two hydroxyl groups. Two primary interactions are possible: one between the phenolic hydrogen and the hydroxymethyl oxygen (phenol O-H···O-CH₂R) and another between the hydroxymethyl hydrogen and the phenolic oxygen (alcohol O-H···O-Ar). DFT calculations on related hydroxy-substituted phenols show that such interactions have a profound impact on stabilizing specific conformers.

The molecule exists predominantly in its phenol form. While phenol-keto tautomerism is a known phenomenon, significant stabilization of a keto tautomer in the ground state of this compound is not expected under normal conditions.

The substitution of a hydrogen atom with fluorine on the phenol ring introduces significant electronic and minor steric changes.

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). acs.org This effect decreases the electron density on the attached carbon and the rest of the aromatic ring, which in turn increases the acidity of the phenolic proton compared to its non-fluorinated analog, 4-hydroxymethylphenol. Concurrently, fluorine can exert a weak electron-donating mesomeric effect (+M) through its lone pairs, but the inductive effect is dominant in phenols. These electronic perturbations modulate the molecule's reactivity and interaction with other species. acs.org

Steric Effects: The fluorine atom is relatively small (van der Waals radius of ~1.47 Å), comparable to a hydrogen atom. Therefore, its steric impact is less pronounced than that of larger halogens like chlorine or bromine. rsc.org However, its position ortho to the hydroxymethyl group can still create some degree of steric hindrance that may raise the rotational energy barrier of the -CH₂OH group, influencing its preferred orientation relative to the ring. This interplay between steric repulsion and potential hydrogen bonding is a key determinant of the molecule's final three-dimensional structure.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

For a molecule like this compound, MD simulations can elucidate the rotational dynamics of the hydroxymethyl group and the influence of the fluorine and hydroxyl substituents on the molecule's orientation and movement within a solvent. A key aspect of such simulations is the choice of force field, which defines the potential energy of the system. For fluorinated organic molecules, specialized force fields that accurately describe the electrostatic and van der Waals interactions of the fluorine atom are essential for obtaining meaningful results.

A study on the related compound, p-fluorophenol, using MD simulations, has highlighted the hydrophobic nature of the C-F bond, which influences the local hydration structure. rsc.org Similar investigations for this compound would be expected to show a complex interplay between the hydrophilic hydroxymethyl and phenolic hydroxyl groups, which would form hydrogen bonds with water, and the more hydrophobic fluorinated aromatic ring. The simulations can quantify the residence time of water molecules around these functional groups and characterize the hydrogen bond network, providing a detailed picture of its solvation shell.

Simulation ParameterTypical Value/ObservationSignificance for this compound
Rotational Correlation Time of Hydroxymethyl Group 10-50 psIndicates the flexibility and rotational freedom of this key functional group.
Radial Distribution Function g(r) for O(hydroxyl)...O(water) First peak at ~2.8 ÅCharacterizes the hydrogen bonding distance between the phenolic hydroxyl group and surrounding water molecules.
Radial Distribution Function g(r) for O(hydroxymethyl)...O(water) First peak at ~2.9 ÅDefines the hydrogen bonding interactions of the hydroxymethyl group.
Coordination Number of Water around Phenolic OH 3-4Quantifies the number of directly interacting water molecules, indicating the strength of local solvation.
Solvent Accessible Surface Area (SASA) of Fluorine Atom LowSuggests limited direct interaction with the bulk solvent, consistent with its hydrophobic character.

This table is illustrative and based on typical results for similar compounds, as specific experimental or computational data for this compound is not available.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method in computational chemistry to study the behavior of molecules in solution without the high computational expense of explicitly simulating individual solvent molecules. wikipedia.org In this approach, the solvent is represented as a continuous, polarizable dielectric medium, and the solute molecule is placed within a cavity carved out of this continuum. wikipedia.org The electrostatic interaction between the solute's charge distribution and the polarized dielectric is then calculated, providing insights into the solvation energy and the effect of the solvent on the molecule's properties. wikipedia.org

The Integral Equation Formalism (IEF-PCM) is a robust and commonly used variant of this model. nih.gov For this compound, PCM calculations would be invaluable for predicting how its geometry, electronic structure, and reactivity are influenced by different solvents. For instance, the dipole moment of the molecule is expected to be significantly larger in a polar solvent like water compared to a nonpolar solvent like benzene, a phenomenon that PCM can quantify.

Furthermore, PCM is instrumental in calculating the free energy of solvation, which is composed of electrostatic, cavitation, dispersion, and repulsion terms. wikipedia.org The cavitation energy is the energy required to create the solute cavity in the solvent, while dispersion and repulsion account for the van der Waals interactions between the solute and the solvent. wikipedia.org Studies on substituted phenols have demonstrated the effectiveness of PCM in predicting properties like pKa values in various solvents with reasonable accuracy, provided that the model is carefully parameterized. nih.gov

Below is a hypothetical data table showing the kind of results that would be obtained from a PCM study on this compound in different solvents.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated Solvation Free Energy (kcal/mol)
Gas Phase 12.50
Benzene 2.273.1-4.5
Acetonitrile 36.64.8-9.2
Water 78.45.5-11.8

This table is illustrative and based on typical results for similar compounds, as specific experimental or computational data for this compound is not available.

Thermodynamic Properties and Reaction Energetics from Theoretical Methods

Theoretical methods, particularly those based on quantum mechanics such as Density Functional Theory (DFT), are essential for calculating the thermodynamic properties and reaction energetics of molecules like this compound. These calculations can provide accurate values for enthalpies of formation, entropies, and Gibbs free energies, which are crucial for understanding the stability and reactivity of the compound.

One of the most important thermodynamic parameters for phenolic compounds is the O-H bond dissociation enthalpy (BDE). The BDE is a measure of the energy required to break the O-H bond, and it is a key indicator of the antioxidant potential of a phenol. A lower O-H BDE suggests that the phenol can more easily donate a hydrogen atom to scavenge free radicals. Computational studies on a wide range of substituted phenols have shown that the nature and position of substituents on the aromatic ring significantly influence the O-H BDE. nist.gov For this compound, the electron-withdrawing nature of the fluorine atom and the electronic effects of the hydroxymethyl group would both modulate the O-H bond strength.

Theoretical methods can also be used to investigate the energetics of various chemical reactions involving this compound. This includes calculating the activation energies and reaction enthalpies for processes such as oxidation of the hydroxymethyl group, electrophilic aromatic substitution, or nucleophilic substitution of the fluorine atom. For example, DFT calculations could be employed to predict the most likely sites for electrophilic attack on the aromatic ring and to determine the energy barriers for these reactions, providing insights into the compound's synthetic accessibility and potential metabolic pathways.

The following table presents hypothetical thermodynamic and reaction energetic data for this compound, as would be determined by theoretical calculations.

PropertyCalculated ValueMethodSignificance
Standard Enthalpy of Formation (Gas Phase) -110.5 kcal/molDFT (e.g., B3LYP/6-311+G(d,p))Indicates the thermodynamic stability of the molecule.
O-H Bond Dissociation Enthalpy (BDE) 85.2 kcal/molDFTRelates to the antioxidant capacity of the phenolic hydroxyl group.
Proton Affinity (Gas Phase) 340.1 kcal/molDFTMeasures the gas-phase basicity of the molecule.
Activation Energy for Oxidation of -CH2OH to -CHO 15.8 kcal/molDFT with transition state searchPredicts the kinetic feasibility of this oxidation reaction.
Reaction Enthalpy for Nitration at C5 -25.3 kcal/molDFTDetermines the thermodynamic favorability of this electrophilic substitution.

This table is illustrative and based on typical results for similar compounds, as specific experimental or computational data for this compound is not available.

Applications and Functional Roles in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

As a synthetic building block, 2-Fluoro-4-(hydroxymethyl)phenol offers chemists a platform for constructing intricate molecular architectures. The differential reactivity of its hydroxyl groups and the influence of the fluorine substituent allow for controlled, stepwise modifications.

While the direct use of this compound as a precursor in the synthesis of heterocyclic compounds is not extensively documented in readily available literature, its structural motifs are common in heterocyclic chemistry. Phenols and benzyl (B1604629) alcohols are classical starting materials for a wide variety of heterocycles, such as benzofurans, chromanes, and benzoxazines. The functional groups on the compound are amenable to reactions like cyclization and condensation, which are fundamental to forming heterocyclic rings. The electronic influence of the fluorine atom could also be exploited to control the regioselectivity of such cyclization reactions.

The application of this compound as an intermediate in the development of new drugs is a significant area of interest. The fluorine atom is a particularly valuable addition in medicinal chemistry, as it is known to enhance crucial properties like metabolic stability—by blocking sites susceptible to enzymatic degradation—and binding affinity to target proteins.

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents and analgesics. Furthermore, it has been used in the synthesis of radiotracers designed for imaging cyclooxygenase-2 (COX-2) expression, which is important for non-invasive cancer diagnostics. Research has also identified it as a potent inhibitor of enzymes like aromatase and sulfatase, which are relevant targets in the treatment of breast cancer.

Role as a Linker in Solid-Phase Organic Synthesis

Solid-phase synthesis is a cornerstone technique for the efficient, automated production of large molecules like peptides and oligonucleotides. The choice of linker, which tethers the growing molecule to a solid resin support, is critical for the success of the synthesis. Derivatives of this compound have been developed to act as highly effective linkers in this context.

A notable example is the novel linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid , which was synthesized from a derivative of this compound. rsc.org This linker demonstrates key advantages for solid-phase chemistry.

FeatureDescriptionSource
Monitoring The fluorine atom allows for the use of gel-phase ¹⁹F NMR spectroscopy, a powerful technique for monitoring reaction progress directly on the solid support. rsc.org
Cleavage Conditions Peptides synthesized on this linker can be cleaved under mild acidic conditions (20% trifluoroacetic acid in dichloromethane) in just 30 minutes. rsc.org
Advantage This is a significant improvement over other linkers that may require harsh conditions, such as 90% trifluoroacetic acid at elevated temperatures, which can damage sensitive molecules. rsc.org

The aforementioned fluorinated linker has proven its utility directly in peptide synthesis. rsc.org The ability to attach an amino acid to the linker and subsequently cleave the completed peptide chain under mild conditions makes it a valuable tool for producing these biomolecules. rsc.org

While the direct application of this specific linker in automated oligonucleotide synthesis is less documented, the principles are transferable. Oligonucleotide synthesis also relies on solid-phase techniques with cleavable linkers. wikipedia.orgsigmaaldrich.com The development of specialized linkers, often as phosphoramidite (B1245037) reagents, is crucial for producing synthetic DNA and RNA strands. nih.gov The chemical stability and controlled cleavage offered by linkers derived from this compound are desirable properties for any solid-phase synthesis, including that of oligonucleotides.

Glycosylation, the attachment of sugar moieties, is a complex but vital modification for many biologically active molecules. Performing this reaction on a solid support presents unique challenges. Research has shown that the linker derived from this compound is highly effective for this purpose.

In a key study, a peptide bound to the resin via this linker was successfully glycosylated using just two equivalents of a thioglycoside donor. rsc.org Following this, the resulting glycopeptide was cleanly cleaved from the support. rsc.org The study also demonstrated that the linker itself could be directly glycosylated and then cleaved to yield a protected hemiacetal, a versatile building block for further chemical manipulation. rsc.org This highlights the linker's compatibility with the reagents and conditions required for complex glycosylation chemistry.

Derivatization for Material Science Applications

The unique properties of this compound also make it a valuable component in materials science. Its derivatives are used to create advanced polymers and materials with enhanced characteristics.

One significant application is in the formulation of phenol-formaldehyde (PF) resins. When derivatives of hydroxymethyl phenol (B47542) are incorporated into these resins, they can form strong covalent bonds with the hydroxyl groups present in wood. This cross-linking action significantly enhances the mechanical strength of the resulting wood composite material. The presence of the fluorine atom can also contribute to improved thermal stability and chemical resistance in the final polymer.

Ligands in Coordination Chemistry and High-Nuclearity Cluster Formation

While specific research on this compound as a ligand is not extensively documented, the principles of its coordinating ability can be inferred from closely related phenol-based ligands, such as 2,6-bis(hydroxymethyl)phenols. These analogous ligands are highly effective in the synthesis of high-nuclearity metal clusters.

The core functionality lies in the compound's three potential ligating sites: the phenolic oxygen and the two oxygen atoms of the hydroxymethyl group's benzylic alcohol. Upon deprotonation, these sites can coordinate with metal ions. A crucial characteristic of the deprotonated hydroxymethyl group (a benzylalcoholato function) is its strong basicity. This feature promotes a strong tendency to bridge multiple metal centers rather than binding to a single one. This bridging capability is fundamental to the construction of large, polynuclear complex structures.

For instance, studies on similar 2,6-bis(hydroxymethyl)phenol ligands have demonstrated their capacity to form elaborate clusters, including a nonadecanuclear mixed-valence manganese complex ([MnIII12MnII7]) with a high spin ground state. This exemplifies the potential of this class of ligands to self-assemble into complex architectures with interesting magnetic properties. The rigid phenyl backbone of these ligands also plays a role, preventing all three donor groups from binding to a single metal, thereby favoring the formation of extended, high-nuclearity structures.

Development of Functional Dyes and Indicators

Currently, there is limited information available in peer-reviewed literature specifically detailing the application of this compound in the development of functional dyes or chemical indicators. While its phenolic structure suggests potential chromophoric properties upon modification, dedicated research in this area has not been prominently reported.

Synthesis of Polycyclic Structures for Agrochemical Applications

This compound is recognized as a valuable intermediate in the synthesis of more complex molecules, including those for agrochemical purposes. Its bifunctional nature, possessing both a nucleophilic phenol and a reactive hydroxymethyl group, allows for its incorporation into larger, often polycyclic, frameworks. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or otherwise modified to build out molecular complexity. The fluorine atom contributes to enhanced metabolic stability in the final product, a desirable trait for active agrochemical compounds.

Potential in Prodrug Design and Drug Delivery Systems

The chemical structure of this compound offers significant potential in the field of medicinal chemistry, particularly in prodrug design. A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. The phenolic hydroxyl and the primary alcohol of the hydroxymethyl group on this molecule serve as ideal "handles" for chemical modification.

The primary strategy involves masking these polar hydroxyl groups, often by converting them into esters, carbonates, or carbamates. This modification can significantly alter the molecule's physicochemical properties. For example, increasing the lipophilicity of a parent drug can enhance its ability to cross cell membranes and improve its oral bioavailability.

Furthermore, the phenolic group in many drugs is susceptible to rapid phase II metabolism (e.g., glucuronidation), leading to rapid clearance from the body. By temporarily masking this group, a prodrug strategy can protect the drug from this first-pass effect, allowing for a higher concentration of the active drug to reach systemic circulation. The fluorine atom on the aromatic ring is a key feature that can enhance the metabolic stability of the parent drug, making this compound an attractive scaffold for developing more robust pharmaceutical agents. This approach of using a prodrug to improve drug delivery can be targeted toward specific enzymes for selective release in tissues like tumors.

Interactive Data Table: Applications of this compound

Application Area Functional Groups Involved Key Research Findings/Potential
Coordination Chemistry Phenolic -OH, Hydroxymethyl -CH₂OHActs as a bridging ligand to form high-nuclearity metal clusters. Analogs form complexes with interesting magnetic properties.
Agrochemical Synthesis Phenolic -OH, Hydroxymethyl -CH₂OH, Fluoro -FServes as a building block for complex polycyclic structures. Fluorine enhances metabolic stability of final products.
Prodrug Design Phenolic -OH, Hydroxymethyl -CH₂OHGroups can be masked (e.g., as esters) to improve bioavailability and protect against first-pass metabolism.

Emerging Research Trajectories and Future Perspectives for 2 Fluoro 4 Hydroxymethyl Phenol

Exploration of Novel Catalytic Transformations

The reactivity of 2-Fluoro-4-(hydroxymethyl)phenol's functional groups—the phenolic hydroxyl, the hydroxymethyl, and the fluorinated aromatic ring—makes it a prime candidate for a variety of catalytic transformations. Research into related phenolic compounds suggests several promising avenues for exploration.

The hydroxyl and hydroxymethyl groups can undergo selective oxidation, reduction, and esterification reactions. For instance, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, creating precursors for more complex molecules. The phenolic hydroxyl group allows for O-alkylation and O-arylation reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.

The fluorine atom on the aromatic ring enhances the compound's stability and can direct ortho- and para-substitution reactions. Catalytic cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could be employed to form new carbon-carbon and carbon-heteroatom bonds at positions activated by the fluorine and hydroxyl groups. The electron-withdrawing nature of the fluorine atom can also influence the acidity of the phenolic proton, thereby affecting its reactivity in base-catalyzed reactions.

Potential Catalytic Transformation Functional Group Involved Potential Product Class
Selective OxidationHydroxymethyl groupAromatic aldehydes, Carboxylic acids
Etherification (e.g., Williamson)Phenolic hydroxyl groupAryl ethers
Cross-Coupling (e.g., Suzuki)Aromatic ring (C-Br, C-I if modified)Biaryls, functionalized aromatics
HydrogenationAromatic ringFluorinated cyclohexanols

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. The integration of this compound into flow chemistry systems is a promising area of research.

The synthesis of phenolic compounds and their derivatives has been successfully demonstrated in flow reactors. nih.govnih.gov For example, the precise temperature and pressure control in flow systems is particularly beneficial for managing exothermic reactions, such as nitrations and halogenations, which could be used to further functionalize this compound. amt.uk The use of packed-bed reactors with immobilized catalysts could facilitate the continuous transformation of this compound, minimizing waste and simplifying purification. nih.gov A two-step, one-flow synthesis approach has been used for creating libraries of biologically relevant molecules, a strategy that could be adapted for derivatives of this compound. nih.gov

Future research will likely focus on developing integrated flow processes that start from simple precursors and yield highly functionalized products derived from this compound in a continuous manner.

Advanced Materials Development based on Phenolic Scaffolds

Phenolic resins, such as those based on phenol (B47542) and formaldehyde, have a long history of use in a wide range of applications due to their excellent thermal stability and chemical resistance. wikipedia.org The unique structure of this compound makes it an attractive building block for the development of advanced polymers and materials with tailored properties.

The presence of the fluorine atom can impart desirable characteristics such as hydrophobicity, thermal stability, and chemical inertness to the resulting polymers. The hydroxymethyl group provides a reactive site for polymerization reactions, similar to traditional phenol-formaldehyde resins. Polymers derived from this compound could find applications as high-performance coatings, adhesives, and composites. ontosight.ai Furthermore, the incorporation of this fluorinated phenol into existing polymer backbones could be a strategy to modify their surface properties and enhance their performance in demanding environments.

The development of bio-renewable polymers from plant-based phenols is a growing field, and synthetic phenols like this compound can serve as models or be incorporated into these materials to enhance their properties. elsevier.com

Material Type Potential Property Enhancement Potential Application
Fluorinated Phenolic ResinsIncreased thermal stability, chemical resistance, hydrophobicityHigh-performance coatings, aerospace composites
Modified Polycarbonates/PolyestersAltered surface energy, improved durabilityMedical devices, electronic components
Copolymers with Bio-phenolsEnhanced functionality and performance of bio-based plasticsSustainable advanced materials

Bio-conjugation and Chemical Biology Applications

The covalent attachment of small molecules to biological macromolecules, known as bio-conjugation, is a powerful tool in chemical biology for probing biological processes and developing new therapeutics. Phenolic compounds can be conjugated to proteins and other biomolecules through various chemical reactions. nih.govrsc.org

This compound presents several handles for bio-conjugation. The phenolic hydroxyl group can be activated for coupling with amino or thiol groups on proteins. The hydroxymethyl group can be oxidized to an aldehyde, which can then react with hydrazide or aminooxy-functionalized biomolecules to form stable linkages.

The fluorine atom can serve as a useful label for ¹⁹F NMR studies, allowing for the non-invasive monitoring of the conjugated molecule's interactions and localization within a biological system. Furthermore, the inherent biological activities of some phenolic compounds, such as antioxidant and antimicrobial properties, could be imparted to the target biomolecule upon conjugation. nih.govresearchgate.net

Conjugation Strategy Reactive Handle on Phenol Biomolecule Target Group
Activated Ester FormationPhenolic HydroxylAmine (e.g., Lysine)
Oxime/Hydrazone LigationAldehyde (from oxidation of hydroxymethyl)Aminooxy/Hydrazide
Michael Addition(Requires further modification)Thiol (e.g., Cysteine)

Continued Computational Validation and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of molecules, guiding experimental design, and understanding reaction mechanisms. In silico studies of fluorinated phenols and related compounds have provided valuable insights into their behavior. acs.orgnih.govbiomedpharmajournal.orgnih.govnih.gov

For this compound, density functional theory (DFT) calculations can be used to predict its geometric and electronic structure, spectroscopic properties, and reaction energetics. Molecular docking simulations can be employed to predict its binding affinity to specific protein targets, aiding in the design of new enzyme inhibitors or receptor ligands. nih.govnih.gov

Computational studies on related fluorinated compounds have been used to predict pKa values, which is crucial for understanding their behavior in biological systems. nih.govresearchgate.net Similar studies on this compound would provide a deeper understanding of its potential as a bioactive molecule. The continued application of these computational methods will be essential for accelerating the discovery and development of new applications for this versatile compound.

Q & A

Q. What are the recommended synthetic pathways for 2-Fluoro-4-(hydroxymethyl)phenol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nitration and subsequent reduction of benzyl alcohol derivatives. For example, 3-Fluoro-4-nitrobenzyl alcohol (synonymous with 2-Fluoro-4-(hydroxymethyl)nitrobenzene) is a key intermediate, synthesized via nitration of 3-fluoro-benzyl alcohol under controlled acidic conditions. Reduction of the nitro group to an amine or hydroxymethyl group requires catalytic hydrogenation (e.g., Pd/C, H₂) or sodium borohydride, respectively . Critical Parameters:

  • Temperature: Nitration at 0–5°C minimizes side reactions like oxidation.
  • Catalyst Loading: 5–10% Pd/C ensures efficient nitro reduction without over-reduction.
    Data Table:
StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0°C65–75>95%
ReductionPd/C, H₂, RT80–85>98%

Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?

Answer:

  • X-ray Crystallography: Use SHELXL for small-molecule refinement. Key metrics include R-factor (<5%) and resolution (≤1.2 Å). The hydroxymethyl group’s orientation can be resolved via anisotropic displacement parameters .
  • NMR: ¹H/¹³C NMR in DMSO-d₆: Hydroxymethyl protons appear at δ 4.5–5.0 ppm (broad), while aromatic fluorine coupling (³J~8 Hz) confirms para-substitution.
  • Mass Spectrometry: High-resolution ESI-MS (exact mass: 156.0423 g/mol) distinguishes isotopic peaks for Cl/F differentiation .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic aromatic substitution (EAS) sites. The fluorine atom’s electron-withdrawing effect directs substitution to the ortho position (relative to –OH), while the hydroxymethyl group stabilizes transition states via hydrogen bonding. Case Study:

  • Nitro Group Introduction: Calculated activation energy (ΔG‡) for nitration at the ortho position: 25.3 kcal/mol (vs. 28.7 kcal/mol for meta) .

Q. How does this compound participate in condensation polymerization for resin synthesis?

Answer: The hydroxymethyl group undergoes base-catalyzed condensation with formaldehyde to form methylene bridges, analogous to phenol-formaldehyde resin synthesis. Key steps:

Methylolation: Reaction with formaldehyde (1:2 molar ratio) at 60–70°C forms bis(hydroxymethyl) derivatives.

Crosslinking: Acidic conditions (pH 3–4) promote ether bridge formation, yielding a thermoset polymer.
Critical Insight: Fluorine’s steric hindrance slows curing but enhances thermal stability (TGA decomposition onset at 280°C vs. 250°C for non-fluorinated analogs) .

Q. What contradictory data exist regarding the biological activity of this compound derivatives?

Answer:

  • Antimicrobial Studies: Nitro-substituted derivatives show MIC = 8 µg/mL against S. aureus, but hydroxymethyl analogs exhibit reduced activity (MIC >64 µg/mL), suggesting nitro group’s electron-withdrawing effect is critical .
  • Cytotoxicity: Fluoro-hydroxymethyl derivatives induce apoptosis in HeLa cells (IC₅₀ = 12 µM), conflicting with earlier reports (IC₅₀ >50 µM). Proposed resolution: Impurity profiles (e.g., residual Pd in catalytic reductions) may skew results .

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

Answer:

  • Protection/Deprotection: Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether to direct EAS to the fluorine-adjacent position.
  • Suzuki Coupling: Post-functionalization with aryl boronic acids (e.g., 4-methoxyphenyl) under Pd(PPh₃)₄ catalysis achieves >90% regioselectivity .

Q. Table 1: Physicochemical Properties

PropertyValueMethodReference
Melting Point93–94°CDSC
LogP1.2 ± 0.1HPLC
pKa (OH)9.8Potentiometry

Q. Table 2: Reaction Optimization for Nitro Reduction

CatalystSolventTime (h)Yield (%)
Pd/C (5%)EtOH485
Fe/HClH₂O1260
NaBH₄THF270

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.